molecular formula C6H9NO2S B1669098 Citiolone CAS No. 1195-16-0

Citiolone

Cat. No.: B1669098
CAS No.: 1195-16-0
M. Wt: 159.21 g/mol
InChI Key: NRFJZTXWLKPZAV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Citiolone, also known as Citicoline, is a naturally occurring compound in the body that plays a crucial role in various biochemical processes It’s known that this compound is a derivative of the amino acid cysteine , which suggests that it may interact with biological systems that involve cysteine or its derivatives.

Mode of Action

It’s known that thiolactones, a class of compounds to which this compound belongs, can be ring-opened by hydroxy or amine groups, releasing thiols, which can further react with a large variety of functional groups . This suggests that this compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that this compound plays a role in liver therapy . It acts as an antioxidant, reducing oxidative stress and inflammation, promoting liver cell regeneration, and aiding in the synthesis of essential molecules like glutathione .

Pharmacokinetics

It’s important to note that these properties play a crucial role in the bioavailability and overall effectiveness of a drug .

Result of Action

This compound has been found to have several beneficial effects in the treatment of liver cirrhosis. It acts as a potent antioxidant, helping to reduce oxidative stress and inflammation in the liver. This can help to protect liver cells from further damage and slow down the progression of cirrhosis. Additionally, this compound has been found to promote liver cell regeneration and repair, which can help to improve liver function and reduce symptoms of cirrhosis .

Action Environment

It’s known that many factors, including the patient’s overall health, diet, and the presence of other medications, can influence the effectiveness of a drug .

Biochemical Analysis

Biochemical Properties

Citiolone plays a significant role in various biochemical reactions. It acts as a potent antioxidant, reducing oxidative stress and inflammation. This compound interacts with several biomolecules, including enzymes and proteins. For instance, this compound is involved in the synthesis of glutathione, an essential molecule for detoxification processes in the liver . It also interacts with hydroxyl free radicals, scavenging them to protect cells from oxidative damage .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. In liver cells, it promotes cell regeneration and repair, improving liver function and reducing symptoms of liver cirrhosis . Additionally, this compound influences cell signaling pathways and gene expression by modulating the activity of various kinases and transcription factors. It also affects cellular metabolism by enhancing the synthesis of essential molecules like glutathione .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to hydroxyl free radicals, neutralizing them and preventing oxidative damage to cells . This compound also modulates enzyme activity, either inhibiting or activating specific enzymes involved in detoxification and antioxidant processes. Furthermore, it influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its antioxidant properties and continues to promote liver cell regeneration over extended periods . Its stability and degradation rates can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and promoting cell regeneration . At high doses, it can cause toxic or adverse effects, including recurrent fixed drug eruptions . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to detoxification and antioxidant processes. It interacts with enzymes like glutathione synthetase, facilitating the synthesis of glutathione . This compound also affects metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in the liver, where it exerts its therapeutic effects . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, ensuring its effective distribution to target sites.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in detoxification and antioxidant processes . Post-translational modifications and targeting signals direct this compound to specific compartments within the cell, ensuring its proper function and efficacy.

Chemical Reactions Analysis

Citiolone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides.

    Reduction: It can be reduced to its thiol form.

    Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Citiolone is similar to other thiolactone compounds, such as γ-thiobutyrolactone and N-acetylhomocysteine thiolactone . this compound is unique in its specific application in liver therapy and its ability to promote liver cell regeneration. Other similar compounds may not exhibit the same level of efficacy in liver-related conditions.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFJZTXWLKPZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045888
Record name Citiolone
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Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-16-0, 17896-21-8
Record name Citiolone
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Record name Citiolone [INN:DCF]
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Record name Citiolone
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Record name citiolone
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Record name Acetamide, N-(tetrahydro-2-oxo-3-thienyl)-
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Record name Citiolone
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Record name (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide
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Record name CITIOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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